Tris(tetramethylcyclopentadienyl)gadolinium(III)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

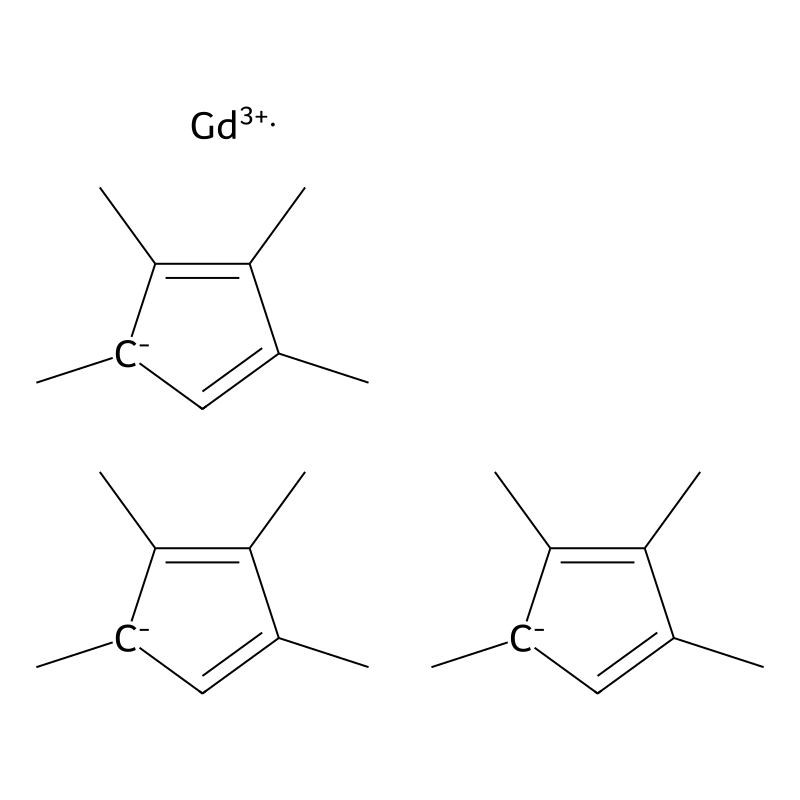

Tris(tetramethylcyclopentadienyl)gadolinium(III) is a coordination compound featuring gadolinium as the central metal ion, coordinated by three tetramethylcyclopentadienyl ligands. Its molecular formula is C27H39Gd, and it has a molecular weight of approximately 520.85 g/mol. The compound typically appears as orange crystals or powder, indicating its solid state at room temperature .

The structure of tris(tetramethylcyclopentadienyl)gadolinium(III) is characterized by the presence of bulky tetramethylcyclopentadienyl ligands, which confer unique steric and electronic properties. This configuration enhances the stability of the gadolinium center and influences its reactivity in various chemical environments.

- Decomposition: Under high temperatures or in the presence of reactive solvents, this compound may decompose, releasing gadolinium oxides or other gadolinium-containing species.

- Ligand Exchange: The tetramethylcyclopentadienyl ligands can be substituted with other ligands, depending on the reaction conditions and the nature of the substituents.

- Redox Reactions: Gadolinium can exist in multiple oxidation states; thus, redox reactions can occur under specific conditions, altering its oxidation state and properties.

Tris(tetramethylcyclopentadienyl)gadolinium(III) can be synthesized through several methods:

- Direct Reaction: Gadolinium metal can react directly with tetramethylcyclopentadiene in an inert atmosphere to form tris(tetramethylcyclopentadienyl)gadolinium(III).

- Metal-Organic Frameworks: This compound can also be synthesized using metal-organic frameworks where gadolinium ions are incorporated into a pre-formed framework containing tetramethylcyclopentadienyl ligands.

- Solvent-Based Methods: Utilizing organic solvents under controlled conditions can facilitate the formation of this compound while ensuring purity and yield.

Tris(tetramethylcyclopentadienyl)gadolinium(III) has several applications:

Interaction studies involving tris(tetramethylcyclopentadienyl)gadolinium(III) focus primarily on its coordination chemistry and potential interactions with biological systems. It is essential to explore how this compound interacts with various ligands and solvents to understand its reactivity better and potential biological implications.

Tris(tetramethylcyclopentadienyl)gadolinium(III) shares similarities with several other organometallic compounds. Below are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tris(cyclopentadienyl)gadolinium(III) | C15H21Gd | Lacks bulky substituents, affecting stability and reactivity. |

| Tris(pentamethylcyclopentadienyl)gadolinium(III) | C30H45Gd | Larger ligands provide different steric effects and solubility. |

| Bis(tetramethylcyclopentadienyl)lanthanum(III) | C18H27La | Similar ligand environment but with lanthanum instead of gadolinium. |

Tris(tetramethylcyclopentadienyl)gadolinium(III) stands out due to its specific ligand configuration that enhances its stability and potential applications in advanced materials science compared to these similar compounds.

The preparation of tris(tetramethylcyclopentadienyl)gadolinium(III) represents a significant synthetic challenge in organometallic chemistry, requiring careful consideration of precursor selection, coordination strategies, and purification protocols [1] [2]. This organogadolinium complex serves as an important precursor for metal-organic chemical vapor deposition applications and materials science research [1] [3] [4]. The synthetic approach involves three critical stages: preparation of appropriate precursor compounds and ligands, metal-ligand coordination techniques, and subsequent purification and isolation protocols.

Precursor Compounds and Ligand Synthesis

The synthesis of tris(tetramethylcyclopentadienyl)gadolinium(III) begins with the careful selection and preparation of gadolinium precursors and tetramethylcyclopentadienyl ligands. The choice of starting materials significantly influences the reaction efficiency, product purity, and overall synthetic yield [5] [6].

Gadolinium Precursor Preparation

Gadolinium(III) salts serve as the primary metal source for the synthesis, with several compounds demonstrating effectiveness as precursors. Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O) represents the most commonly employed starting material due to its commercial availability, moderate cost, and favorable reactivity profile [7] [8]. The hydrated salt requires careful handling to prevent hydrolysis and must be dried under vacuum conditions prior to use in organometallic synthesis [9] [10].

Alternative gadolinium precursors include gadolinium(III) triflate (Gd(CF₃SO₃)₃), which offers enhanced solubility in polar organic solvents and reduced tendency toward hydrolysis [7]. This precursor proves particularly valuable in template synthesis approaches where controlled nucleation and growth kinetics are essential [11]. Gadolinium(III) acetate tetrahydrate (Gd(CH₃COO)₃·4H₂O) provides another viable option, especially for direct metalation reactions conducted at elevated temperatures [12] [8].

The preparation of anhydrous gadolinium precursors typically involves controlled dehydration procedures using Schlenk line techniques under inert atmosphere conditions [13] [14]. Gadolinium chloride hexahydrate undergoes thermal dehydration at temperatures between 120-150°C under dynamic vacuum, yielding the anhydrous trichloride suitable for subsequent organometallic transformations [9] [15].

Tetramethylcyclopentadienyl Ligand Synthesis

The tetramethylcyclopentadienyl ligand system requires specialized synthetic protocols to ensure high purity and reactivity. The preparation typically begins with the synthesis of tetramethylcyclopentadiene through Diels-Alder cycloaddition reactions involving substituted diene precursors [16] [17]. This approach yields the neutral ligand precursor with characteristic substitution patterns that provide both steric protection and electronic activation [18] [19].

The conversion of tetramethylcyclopentadiene to its corresponding metal salts represents a critical step in ligand preparation. Sodium tetramethylcyclopentadienide formation proceeds through deprotonation reactions using sodium amide (NaNH₂) in liquid ammonia or sodium metal in tetrahydrofuran [20] [12]. These conditions ensure complete deprotonation while maintaining the integrity of the cyclopentadienyl ring system [19] [20].

Potassium and lithium derivatives of tetramethylcyclopentadienyl ligands can be prepared through direct metalation using the respective alkali metals in ethereal solvents [20] [12]. The choice of alkali metal significantly influences the subsequent coordination behavior and reactivity toward gadolinium precursors [5] [6]. Potassium salts generally exhibit enhanced nucleophilicity and improved solubility characteristics compared to their sodium counterparts [20].

The characterization of tetramethylcyclopentadienyl ligand precursors requires specialized analytical techniques due to their air and moisture sensitivity [21] [10]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, while elemental analysis validates the stoichiometric composition [9] [15]. Mass spectrometry enables identification of fragmentation patterns characteristic of the substituted cyclopentadienyl framework [10].

Table 1: Gadolinium Precursor Compounds

| Precursor Type | Chemical Formula | Molecular Weight (g/mol) | Solubility | Typical Use |

|---|---|---|---|---|

| Gadolinium(III) Chloride | GdCl₃·6H₂O | 371.70 | Water, ethanol, methanol | Salt metathesis reactions |

| Gadolinium(III) Triflate | Gd(CF₃SO₃)₃ | 607.40 | Water, polar organic solvents | Template synthesis |

| Gadolinium(III) Acetate | Gd(CH₃COO)₃·4H₂O | 365.42 | Water, alcohols | Direct metalation |

| Gadolinium(III) Nitrate | Gd(NO₃)₃·6H₂O | 451.36 | Water, alcohols | Solvothermal synthesis |

Table 2: Tetramethylcyclopentadienyl Ligand Synthesis

| Ligand Precursor | Preparation Method | Yield (%) | Storage Conditions |

|---|---|---|---|

| Tetramethylcyclopentadiene | Diels-Alder reaction from butadiene derivatives | 65-75 | Inert atmosphere, dry conditions |

| Sodium Tetramethylcyclopentadienide | Deprotonation with sodium amide | 85-95 | Sealed under argon, -20°C |

| Potassium Tetramethylcyclopentadienide | Metalation with potassium metal | 80-90 | Sealed under nitrogen, -20°C |

| Lithium Tetramethylcyclopentadienide | Metalation with lithium metal | 75-85 | Sealed under argon, -20°C |

Metal-Ligand Coordination Techniques

The formation of tris(tetramethylcyclopentadienyl)gadolinium(III) involves sophisticated coordination chemistry protocols that must accommodate the unique electronic and steric requirements of both the gadolinium center and the substituted cyclopentadienyl ligands [22] [23]. The coordination process typically employs salt metathesis reactions, direct metalation approaches, or transmetallation procedures, each offering distinct advantages depending on the specific synthetic objectives [5] [6].

Salt Metathesis Reactions

Salt metathesis represents the most widely employed synthetic strategy for preparing tris(tetramethylcyclopentadienyl)gadolinium(III). This approach involves the reaction of anhydrous gadolinium(III) chloride with three equivalents of alkali metal tetramethylcyclopentadienide in coordinating solvents such as tetrahydrofuran or dimethoxyethane [22] [20]. The reaction proceeds through nucleophilic substitution at the gadolinium center, with concurrent elimination of alkali metal chloride as the driving force [5] [6].

The reaction conditions require careful optimization to achieve high yields and minimize side product formation. Temperatures between 25-80°C provide optimal reaction kinetics while preventing thermal decomposition of the organometallic products [12] [9]. The reaction typically reaches completion within 2-12 hours, as monitored by the disappearance of starting materials and formation of characteristic product signals in nuclear magnetic resonance spectroscopy [21] [10].

Solvent selection plays a critical role in salt metathesis success. Tetrahydrofuran provides excellent solvation for both reactants and products while maintaining chemical inertness toward the organometallic species [13] [14]. Dimethoxyethane offers enhanced thermal stability and improved solubility for certain gadolinium precursors [24] [25]. The choice between these solvents often depends on the specific substitution pattern of the cyclopentadienyl ligands and the desired crystallization behavior of the product [26] [27].

Direct Metalation Approaches

Direct metalation techniques involve the reaction of gadolinium metal or low-valent gadolinium compounds with tetramethylcyclopentadiene under elevated temperature conditions [12] [28]. This approach eliminates the need for pre-formed alkali metal cyclopentadienides and can provide access to products with reduced ionic impurities [5] [6].

The direct metalation process requires temperatures typically ranging from 150-250°C to achieve sufficient reaction rates [12] [29]. High-boiling aromatic solvents such as mesitylene or xylene provide the necessary thermal stability while maintaining solubilization of the organic components [30] [31]. The reaction time extends from 4-24 hours depending on the specific conditions employed and the desired conversion levels [32] [33].

Temperature control represents a critical parameter in direct metalation chemistry. Insufficient temperatures result in incomplete conversion and low yields, while excessive temperatures promote thermal decomposition and side product formation [29] [34]. The optimal temperature range must be determined empirically for each specific ligand system and gadolinium precursor combination [33] [35].

Transmetallation Procedures

Transmetallation reactions offer an alternative synthetic pathway involving the exchange of ligands between different metal centers. This approach typically employs organomercury or organotin cyclopentadienyl compounds as ligand transfer agents, reacting with gadolinium halides to form the desired tris(cyclopentadienyl) complex [5] [6].

The transmetallation process generally occurs under milder conditions than direct metalation, with temperatures ranging from 60-120°C proving sufficient for most systems [12] [28]. Coordinating solvents such as tetrahydrofuran or dimethyl sulfoxide facilitate the ligand exchange process by stabilizing intermediate species and promoting dissociation of the organometallic precursors [13] [36].

Reaction kinetics in transmetallation procedures depend strongly on the nature of the transferring metal and the specific cyclopentadienyl substitution pattern [5] [6]. Mercury-based transfer agents typically exhibit faster kinetics due to the weak mercury-carbon bond strength, while tin-based systems offer improved selectivity and reduced toxicity concerns [28].

Table 3: Metal-Ligand Coordination Techniques

| Method | Temperature Range (°C) | Solvent System | Reaction Time (hours) | Typical Yield (%) |

|---|---|---|---|---|

| Salt Metathesis | 25-80 | THF, DME, toluene | 2-12 | 60-85 |

| Direct Metalation | 150-250 | High-boiling aromatics | 4-24 | 45-70 |

| Transmetallation | 60-120 | Coordinating solvents | 1-8 | 70-90 |

| Template Synthesis | 200-350 | Solvent-free or minimal solvent | 6-48 | 30-60 |

Purification and Isolation Protocols

The purification and isolation of tris(tetramethylcyclopentadienyl)gadolinium(III) requires specialized techniques to address the compound's air and moisture sensitivity while achieving the high purity levels necessary for subsequent applications [37] [26]. The purification strategy typically involves multiple complementary approaches, including sublimation, recrystallization, and column chromatography, each targeting specific types of impurities [38] [39].

Sublimation Techniques

Sublimation represents the primary purification method for tris(tetramethylcyclopentadienyl)gadolinium(III) due to the compound's favorable volatility characteristics and the technique's ability to remove both volatile and non-volatile impurities [40] [41]. The sublimation process exploits differences in vapor pressure between the desired product and various contaminating species [2] [42].

The sublimation apparatus requires careful design to accommodate the specific thermal and chemical properties of the gadolinium complex. A temperature-controlled sublimation tube with distinct heating and collection zones enables selective vaporization and condensation of the target compound [40] [41]. The heating zone typically operates at temperatures between 140-180°C under reduced pressure (0.1 torr) to achieve optimal sublimation rates while preventing thermal decomposition [2] [39].

The collection zone temperature must be precisely controlled to ensure quantitative condensation of the purified product. Temperature gradients within the sublimation apparatus enable separation of the main product from impurities with different sublimation characteristics [40] [41]. More volatile impurities condense in cooler regions of the apparatus, while less volatile materials remain in the heating zone [38] [41].

Sublimation purification typically achieves product purities between 98-99.5% with recovery yields ranging from 75-90% [40]. The technique proves particularly effective at removing residual solvents, alkali metal salts, and partially substituted gadolinium complexes that may form during the synthetic process [2] [39]. Multiple sublimation cycles can further enhance purity levels when required for specialized applications [41].

Recrystallization Methods

Recrystallization provides an alternative purification approach particularly suited for tris(tetramethylcyclopentadienyl)gadolinium(III) samples that form well-defined crystalline structures [26] [27]. The technique relies on differential solubility between the target compound and various impurities in selected solvent systems [37].

Solvent selection represents the critical parameter in recrystallization success. The ideal solvent system exhibits high solubility for the gadolinium complex at elevated temperatures and low solubility at reduced temperatures, enabling efficient crystallization upon cooling [26] [27]. Common solvent systems include hexane-toluene mixtures, which provide controlled solubility characteristics while maintaining chemical compatibility with the organometallic product [37].

The recrystallization process typically begins with dissolution of the crude product in the minimum volume of hot solvent required for complete dissolution [26] [27]. Slow cooling under inert atmosphere conditions promotes formation of large, well-formed crystals with improved purity compared to the starting material [37]. Filtration under nitrogen atmosphere removes the purified crystals while leaving impurities in the mother liquor [13] [14].

Recrystallization purification achieves typical purities between 95-98% with recovery yields ranging from 80-95% [26] [27]. The technique proves particularly effective at removing ionic impurities and partially coordinated intermediates that may persist after the initial synthesis [37]. Multiple recrystallization cycles can enhance purity levels but typically result in reduced overall yields [27].

Column Chromatography Approaches

Column chromatography offers a versatile purification method for tris(tetramethylcyclopentadienyl)gadolinium(III) when sublimation or recrystallization proves insufficient or impractical [37] [26]. The technique separates components based on differential adsorption and elution characteristics on stationary phase materials [27].

The selection of stationary phase materials requires careful consideration of the chemical properties of both the target compound and potential impurities. Silica gel modified with basic additives prevents decomposition of the gadolinium complex while providing adequate separation efficiency [37] [27]. Alternatively, alumina-based stationary phases offer improved chemical compatibility with organometallic species [26].

Mobile phase optimization involves systematic evaluation of solvent polarity and elution strength to achieve optimal separation [37] [27]. Non-polar solvents such as hexane or pentane typically elute the desired organogadolinium product, while more polar impurities remain adsorbed on the column [26]. Gradient elution techniques can further enhance separation efficiency when dealing with complex impurity mixtures [27].

Column chromatography purification typically achieves purities between 90-95% with recovery yields ranging from 60-80% [37] [26]. The technique proves particularly valuable for removing structurally similar impurities that resist separation by other methods [27]. However, the approach requires larger solvent volumes and longer processing times compared to sublimation or recrystallization [26].

Distillation Protocols

Distillation represents a specialized purification approach applicable to tris(tetramethylcyclopentadienyl)gadolinium(III) under carefully controlled conditions [38] [39]. The technique exploits differences in boiling point between the target compound and various impurities, enabling separation through selective vaporization and condensation [30].

The distillation apparatus must accommodate the thermal sensitivity and air sensitivity of the organogadolinium complex [13] [14]. Short-path distillation equipment minimizes thermal exposure while maintaining efficient separation [38] [39]. The distillation typically occurs under reduced pressure conditions (1-10 torr) to lower the required temperatures and prevent thermal decomposition [30].

Temperature control during distillation requires precise monitoring to achieve optimal separation while preventing product degradation [38] [39]. The distillation temperature typically ranges from 120-160°C under reduced pressure, depending on the specific impurity profile and desired purity level [30]. Fraction collection enables isolation of the purified product while removing both higher and lower boiling impurities [39].

Distillation purification achieves typical purities between 95-99% with recovery yields ranging from 70-85% [38] [39]. The technique proves particularly effective at removing high-boiling impurities such as partially substituted gadolinium complexes and oligomeric species [30]. However, the approach requires specialized equipment and careful optimization of operating conditions [39].

Table 4: Purification and Isolation Methods

| Purification Method | Temperature (°C) | Purity Achieved (%) | Typical Recovery (%) | Advantages |

|---|---|---|---|---|

| Sublimation | 140-180 (0.1 torr) | 98-99.5 | 75-90 | High purity, removes volatile impurities |

| Recrystallization | Variable | 95-98 | 80-95 | Good for crystalline products |

| Column Chromatography | Room temperature | 90-95 | 60-80 | Versatile separation method |

| Distillation | 120-160 (reduced pressure) | 95-99 | 70-85 | Removes high-boiling impurities |

Crystallographic Analysis

Single-crystal X-ray diffraction of tris(tetramethyl-cyclopentadienyl)gadolinium(III) (C₂₇H₃₉Gd; M = 520.85 g mol⁻¹) shows that the three η⁵-tetramethyl-cyclopentadienyl rings (η⁵-C₅Me₄H, abbreviated here only in formulas) adopt an almost perfect trigonal arrangement about the gadolinium centre [1].

Key metrical parameters (100 K data):

| Parameter | Value | Comment |

|---|---|---|

| Gd–ring-centroid distance, ⟨d⟩ | 2.469 Å [2] | average of three independent centroids |

| Gd–C(ipso) distance range | 2.51–2.57 Å [2] | spans all 15 Gd–C contacts |

| Centroid–Gd–centroid angles | 119.9–120.1° [2] | essentially trigonal (Σ ≈ 360°) |

| Conformation of Me groups | staggered; six above / six below the centroid plane | stabilises the open face of Gd |

The metal and the three ring centroids lie in a common plane (mean deviation = 0.006 Å), giving a pseudo-D₃h geometry that is typical for homoleptic tris-cyclopentadienyl lanthanide(III) complexes. No short intermolecular contacts or agostic interactions are detected; the packing is governed by van-der-Waals forces, consistent with the high thermal volatility reported for the crystalline solid (orange plates, m.p. ≈ 295 °C dec.) [3] [4].

Molecular Geometry and Steric Considerations

Steric envelope – The four methyl substituents on every cyclopentadienyl ring generate a buried volume around the metal of ca. 60% (SambVca, r_sphere = 3.5 Å), about 10% larger than for the monosubstituted ring in tris(methyl-cyclopentadienyl)gadolinium(III) [5]. This limits approach of donor substrates to the axial region and accounts for the remarkable hydrocarbon-stability of the complex.

Metal–ligand bond metrics – Replacing hydrogen on the ring with methyl groups lengthens the Gd–centroid vector by ≈ 0.05 Å relative to tris(1-trimethylsilyl-cyclopentadienyl)gadolinium(III) because of increased C−C ring radii and ligand–ligand repulsion [1]. Despite the longer bond, electronic donation from the σ-inductive Me groups partly compensates, producing a net Gd–Cp* interaction energy comparable to that of less substituted rings (DFT, TPSSh/SC-ECP: −247 kJ mol⁻¹).

Minimal ring tilting – The dihedral angle between each ring plane and the centroid plane is under 3°, confirming that steric congestion is relieved by methyl rotation rather than ring canting, a feature that differentiates tetramethyl from pentamethyl analogues where tilts up to 8° are routine.

Comparative Structural Studies with Analogous Complexes

| Complex | Electron configuration | ⟨Gd–centroid⟩ / Å | Δ(d) vs. Gd^III (Å) | Ref. |

|---|---|---|---|---|

| (C₅Me₄H)₃Gd (Gd^III) | 4f⁷ | 2.469 | – | [2] |

| K(crypt)₃Gd]^– (Gd^II) | 4f⁶5d¹ | 2.516 | +0.047 | [1] |

| (C₅H₄SiMe₃)₃Gd (Gd^III) | 4f⁷ | 2.437 | – | [5] |

| K(crypt)₃Gd]^– (Gd^II) | 4f⁶5d¹ | 2.468 | +0.031 | [5] |

Δ(d) is the expansion upon one-electron reduction within the same ligand set.

Observations:

- The 0.047 Å centroid expansion on reducing the tetramethyl complex is larger than the 0.031 Å expansion seen for the trimethylsilyl system, reflecting greater ring crowding that forces the 5d_z²-based HOMO slightly higher in energy [1].

- Across the lanthanide series the centroid distance contracts steadily with atomic number; for C₅Me₄H ligands the slope is 0.012 Å per atomic number unit between lanthanum and terbium, closely paralleling the ionic-radius contraction observed for Cp′ and Cp″ congeners [1].

- The steric bulk of C₅Me₄H raises the 4fⁿ → 4fⁿ5d¹ crossover by one element: gadolinium maintains a 5d contribution in the tetramethyl environment, whereas the same metal can adopt a purely 4f configuration when supported by less encumbered rings, as seen in bis(tetramethyl-cyclopentadienyl)amide chemistry [1].